2,3,6-Trichloroindophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

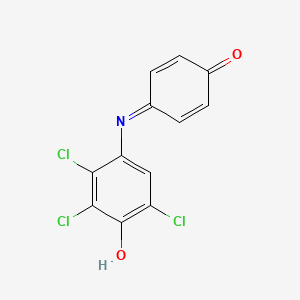

2,3,6-Trichloroindophenol, also known as this compound, is a useful research compound. Its molecular formula is C12H6Cl3NO2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Redox Indicator in Biochemical Assays

DCPIP is widely used as a redox indicator in assays to measure the antioxidant capacity of various substances. It changes color from blue to colorless when reduced by antioxidants such as ascorbic acid (vitamin C). This property allows researchers to quantify the total antioxidant capacity (TAC) in food and biological samples.

Key Findings:

- Potentiometric Sensors: Novel potentiometric sensors have been developed using DCPIP to measure TAC in beverages. These sensors demonstrated high sensitivity and selectivity for DCPIP ions, allowing for accurate quantification of antioxidants in juices and other samples .

- Application in Food Science: DCPIP has been successfully used to assess the vitamin C content in food products, providing a simple and effective method for nutritional analysis .

Anticancer Properties

Recent studies have explored the potential of DCPIP as a pro-oxidant chemotherapeutic agent against melanoma cells. The compound induces oxidative stress leading to apoptosis in cancer cells, particularly those with low levels of NAD(P)H:quinone oxidoreductase (NQO1).

Case Study:

- A study demonstrated that DCPIP effectively induced apoptosis in human melanoma cell lines by depleting intracellular glutathione levels and triggering oxidative stress responses. In vivo experiments showed significant antimelanoma activity in murine models, suggesting its potential as a therapeutic agent for targeting specific tumors .

Diagnostic Applications

DCPIP serves as a valuable tool in diagnostic assays, particularly for screening purposes. Its effectiveness has been compared with high-performance liquid chromatography (HPLC) methods, showing promising results.

Diagnostic Efficacy:

- In a study evaluating the sensitivity and specificity of DCPIP as a screening test, it showed competitive results against traditional methods like HPLC. The false positive and negative rates were found to be relatively low, indicating its reliability for clinical diagnostics .

Environmental Applications

DCPIP is also utilized in environmental science for assessing the efficiency of photosynthesis and the activity of various enzymes. Its redox properties make it suitable for use in dosimeters that measure UV exposure.

Environmental Monitoring:

- The compound is employed to investigate the enzymatic activity of glucose oxidase when coupled with gold nanoparticles, showcasing its versatility beyond traditional biochemical applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Characteristics |

|---|---|---|

| Biochemical Assays | Measurement of antioxidant capacity | Color change from blue to colorless |

| Anticancer Research | Induction of apoptosis in melanoma cells | Pro-oxidant effects targeting NQO1 levels |

| Diagnostic Testing | Screening tests for vitamin C and other biomarkers | Comparable efficacy to HPLC |

| Environmental Science | Photosynthesis measurement and enzyme activity assessment | Redox properties useful in dosimetry |

特性

CAS番号 |

6038-83-1 |

|---|---|

分子式 |

C12H6Cl3NO2 |

分子量 |

302.5 g/mol |

IUPAC名 |

4-(2,3,5-trichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C12H6Cl3NO2/c13-8-5-9(10(14)11(15)12(8)18)16-6-1-3-7(17)4-2-6/h1-5,18H |

InChIキー |

QTAZYNKIJHHMCG-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2Cl)Cl)O)Cl |

正規SMILES |

C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2Cl)Cl)O)Cl |

同義語 |

2,3,6-trichloroindophenol TCIP |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。